

Antifungal Bioassay Protocol for Hydroxyanigorufone: Application Notes for Researchers

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Compound of Interest

Compound Name: *Hydroxyanigorufone*

Cat. No.: *B158269*

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This document provides a detailed protocol for conducting an antifungal bioassay of **hydroxyanigorufone**, a phenylphenalenone compound with notable, light-dependent fungicidal properties. The primary focus of this protocol is its application against *Mycosphaerella fijiensis*, the causative agent of Black Sigatoka disease in bananas.

Data Presentation: Antifungal Activity of Hydroxyanigorufone

The antifungal efficacy of **hydroxyanigorufone** against two strains of *Mycosphaerella fijiensis* (E22 and Ca10_13) was determined by calculating the half-maximal inhibitory concentration (IC₅₀). A key finding is that the antifungal activity of **hydroxyanigorufone** is significantly enhanced by the presence of light.

Compound	Fungal Strain	IC50 (μM) - Dark	IC50 (μM) - Light (12h photoperiod)
Hydroxyanigorufone	M. fijiensis E22	> 200	50.5 ± 4.3
Hydroxyanigorufone	M. fijiensis Ca10_13	> 200	65.2 ± 5.1
Propiconazole (Positive Control)	M. fijiensis E22	0.8 ± 0.1	0.7 ± 0.1
Propiconazole (Positive Control)	M. fijiensis Ca10_13	15.3 ± 1.2	14.8 ± 1.5

Experimental Protocols

This section outlines the detailed methodology for the antifungal bioassay of **hydroxyanigorufone** using a microtiter well method.

1. Fungal Strains and Culture Conditions:

- *Mycosphaerella fijiensis* strains E22 and Ca10_13 are used in this bioassay.
- Maintain fungal cultures on solid potato dextrose agar (PDA) medium, supplemented with 100 μg/mL ampicillin to prevent bacterial contamination.
- Incubate the cultures at 25°C in the dark for 15 days.

2. Inoculum Preparation:

- Aseptically scrape the mycelium from the PDA plates.
- Suspend the mycelium in sterile distilled water.
- Fragment the mycelial suspension using a vortex mixer with sterile glass beads (4 mm diameter).
- Filter the suspension through four layers of sterile cheesecloth to obtain a uniform suspension of mycelial fragments.

- Adjust the final concentration of the inoculum to 3×10^5 mycelial fragments/mL.

3. Microtiter Plate Assay:

- Perform the assay in 96-well microtiter plates.
- Prepare a stock solution of **hydroxyanigorufone** in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of **hydroxyanigorufone** in sterile Sabouraud medium. The final concentration of DMSO in the wells should not exceed 1%.
- To each well, add:
 - 50 μ L of the fungal inoculum.
 - 50 μ L of the appropriate **hydroxyanigorufone** dilution.
 - 50 μ L of Sabouraud medium.
- Controls:
 - Positive Control: Use propiconazole, a known antifungal agent, in place of **hydroxyanigorufone**.
 - Growth Control: Replace the **hydroxyanigorufone** solution with 50 μ L of 1% DMSO in Sabouraud medium.
 - Negative (Blank) Control: Replace the fungal inoculum with 50 μ L of sterile distilled water.

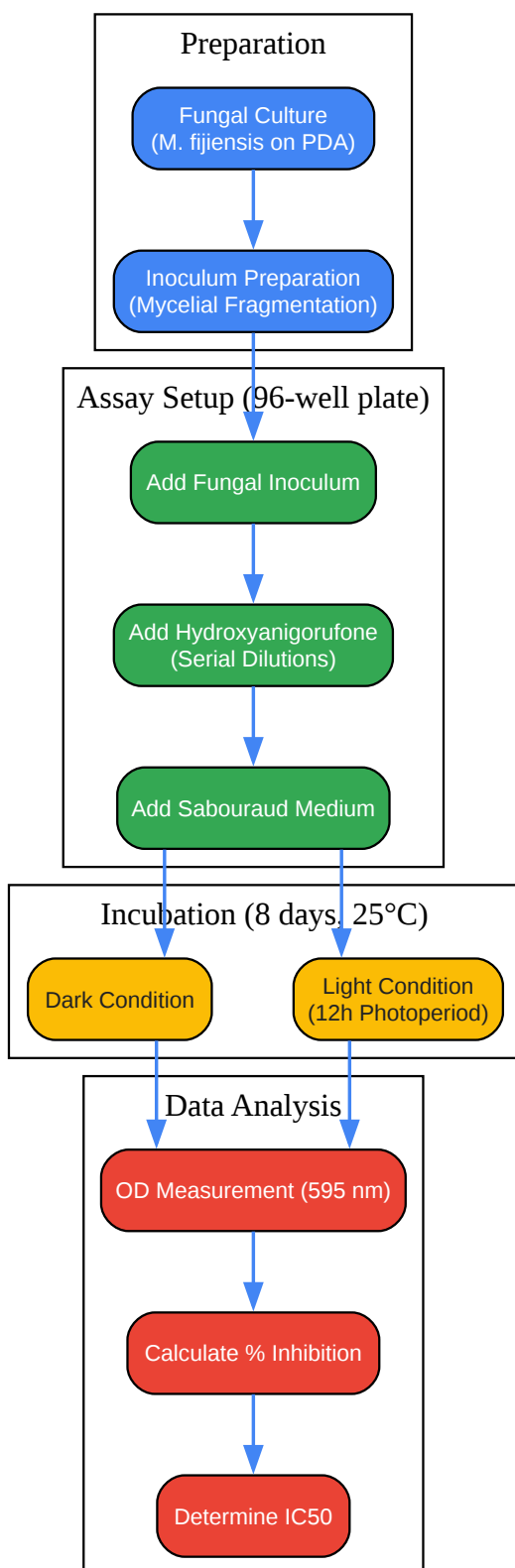
4. Incubation Conditions:

- Prepare two sets of microtiter plates for each experiment.
- Incubate one set in complete darkness at 25°C for 8 days.
- Incubate the second set under a 12-hour photoperiod at 25°C for 8 days. The light source should be two cool white light tubes placed approximately 1 meter from the plates.

5. Data Analysis:

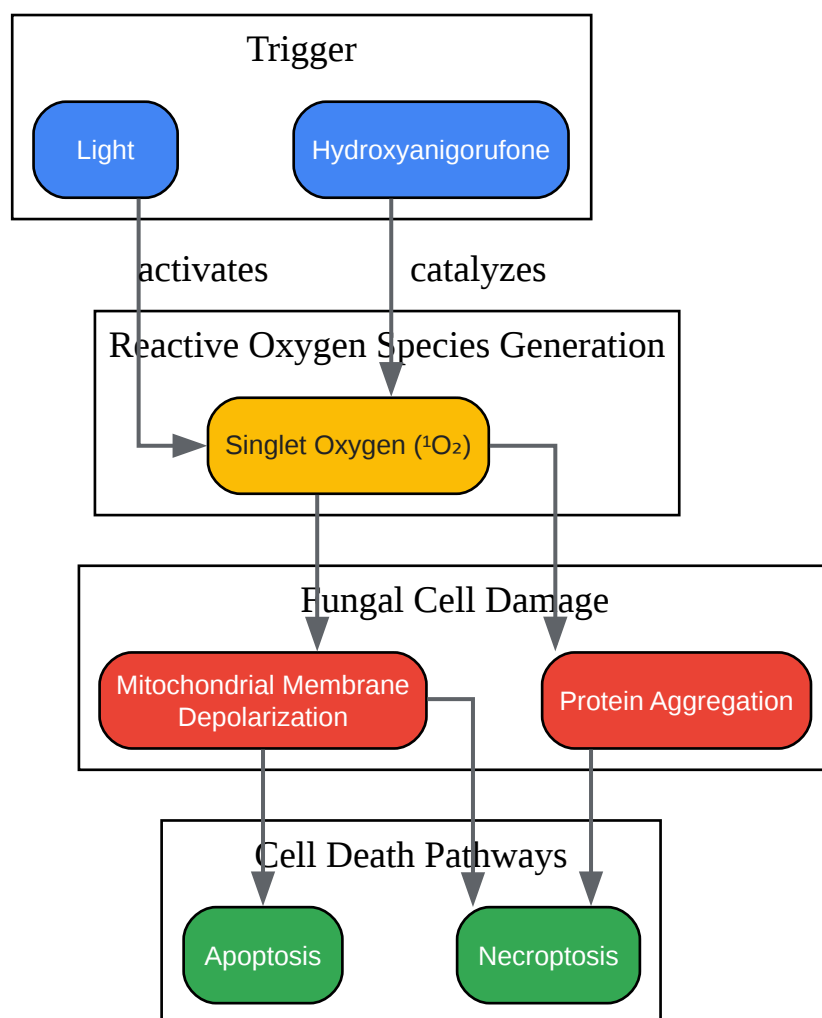
- Measure the optical density (OD) of each well at 595 nm using a microplate reader at the beginning (day 0) and end (day 8) of the incubation period.
- Calculate the percentage of fungal growth inhibition for each concentration of **hydroxyanigorufone** compared to the growth control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **hydroxyanigorufone** concentration.

Mandatory Visualizations



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Caption: Experimental workflow for the antifungal bioassay of **hydroxyanigorufone**.



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Caption: Proposed antifungal mechanism of **hydroxyanigorufone**.

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